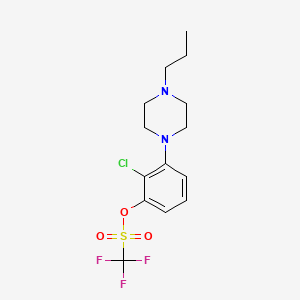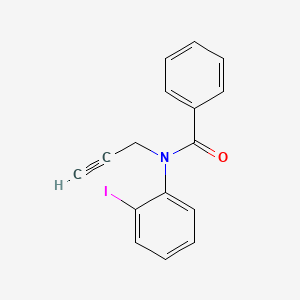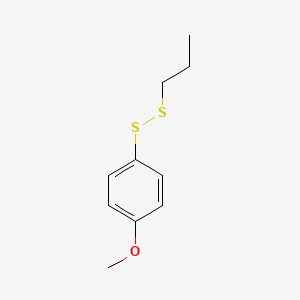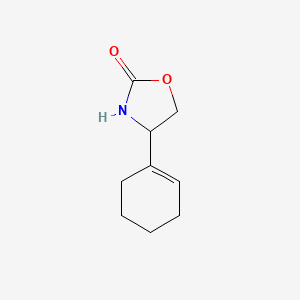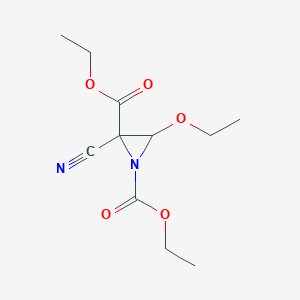
1,2-Aziridinedicarboxylic acid, 2-cyano-3-ethoxy-, diethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Aziridinedicarboxylic acid, 2-cyano-3-ethoxy-, diethyl ester is a chemical compound with the molecular formula C11H16N2O5. This compound is known for its unique structure, which includes an aziridine ring, a cyano group, and ester functionalities. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Aziridinedicarboxylic acid, 2-cyano-3-ethoxy-, diethyl ester typically involves the reaction of ethyl cyanoacetate with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the aziridine ring. The reaction conditions usually involve temperatures ranging from 0°C to room temperature and require careful control to avoid side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Aziridinedicarboxylic acid, 2-cyano-3-ethoxy-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or ester functionalities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to the formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
1,2-Aziridinedicarboxylic acid, 2-cyano-3-ethoxy-, diethyl ester has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,2-Aziridinedicarboxylic acid, 2-cyano-3-ethoxy-, diethyl ester involves its interaction with various molecular targets. The aziridine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with nucleophiles. This reactivity makes it useful in the modification of biomolecules and the study of enzyme mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Aziridinedicarboxylic acid, diethyl ester: Lacks the cyano and ethoxy groups.
2-Cyano-3-ethoxyacrylic acid, diethyl ester: Contains a similar cyano and ethoxy group but lacks the aziridine ring.
Uniqueness
1,2-Aziridinedicarboxylic acid, 2-cyano-3-ethoxy-, diethyl ester is unique due to the presence of both the aziridine ring and the cyano group, which confer distinct reactivity and properties. This combination makes it a valuable compound in various chemical and biological applications.
Propiedades
Número CAS |
650607-56-0 |
|---|---|
Fórmula molecular |
C11H16N2O5 |
Peso molecular |
256.25 g/mol |
Nombre IUPAC |
diethyl 2-cyano-3-ethoxyaziridine-1,2-dicarboxylate |
InChI |
InChI=1S/C11H16N2O5/c1-4-16-8-11(7-12,9(14)17-5-2)13(8)10(15)18-6-3/h8H,4-6H2,1-3H3 |
Clave InChI |
LOACQURGWBXYDC-UHFFFAOYSA-N |
SMILES canónico |
CCOC1C(N1C(=O)OCC)(C#N)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



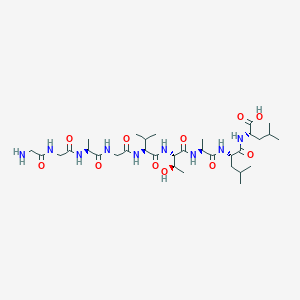
![9-Ethyl-3-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]carbazole](/img/structure/B12602234.png)
![2H-Benzo[a]quinolizin-2-one, 6,7-dihydro-1,3,4-trimethyl-](/img/structure/B12602241.png)
![3-[(1-Ethoxyethyl)sulfanyl]propan-1-OL](/img/structure/B12602247.png)
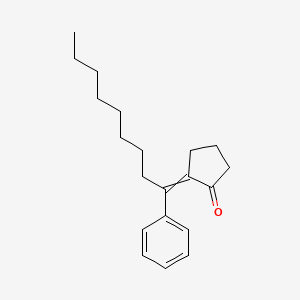

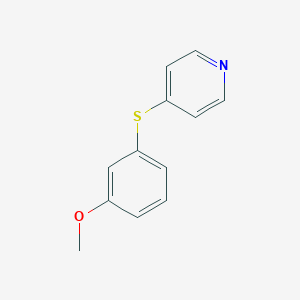
![{2-[Di(propan-2-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B12602288.png)

